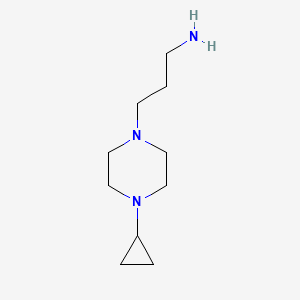
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclopropyl group attached to the piperazine ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine typically involves the reaction of cyclopropylamine with piperazine derivatives under controlled conditions. One common method includes the use of cyclopropylamine and 1-chloropropan-3-amine as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Propylpiperazin-1-YL)propan-1-amine
- 3-(4-Cyclohexylpiperazin-1-YL)propan-1-amine
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity compared to other similar compounds .
Biological Activity
3-(4-Cyclopropylpiperazin-1-YL)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a piperazine moiety, which is known for its role in various bioactive molecules. Its molecular formula is C10H18N2, with a molar mass of approximately 170.26 g/mol. The presence of the piperazine ring contributes to its interaction with biological targets, particularly in the central nervous system (CNS).
Research indicates that this compound exhibits significant activity against various receptors and enzymes:
- Serotonin Receptors : It has been shown to act as a partial agonist at certain serotonin receptor subtypes, which may contribute to its potential antidepressant effects.
- Dopamine Receptors : The compound interacts with dopamine receptors, suggesting applicability in treating disorders like schizophrenia and Parkinson's disease.
- Neuroprotective Effects : Studies indicate that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Pharmacological Studies
A range of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from recent research:
Case Study 1: Antidepressant Activity
In a preclinical study, this compound was administered to rodent models exhibiting depression-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects comparable to established SSRIs.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell lines. The treatment with the compound resulted in reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Properties
CAS No. |
373608-43-6 |
|---|---|
Molecular Formula |
C10H21N3 |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(4-cyclopropylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H21N3/c11-4-1-5-12-6-8-13(9-7-12)10-2-3-10/h10H,1-9,11H2 |
InChI Key |
CBQBKJNRELCIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















